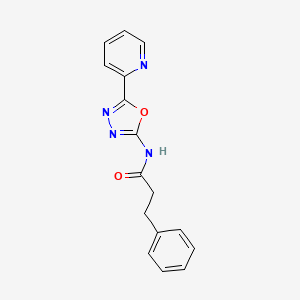

3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” is a heterocyclic compound. It features a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of compound is known to possess a broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an acid derivative with a semicarbazide in the presence of phosphorus oxychloride . This forms a hydrazide derivative, which can then react with various acid chlorides to yield acylated compounds .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that they show conjugated diene character .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives often involve the formation of a hydrazide derivative through the reaction of an acid derivative with a semicarbazide . This hydrazide derivative can then react with various acid chlorides to yield acylated compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely. For example, some derivatives are known to exhibit luminescence . The exact properties of “this compound” would need to be determined experimentally.科学的研究の応用

Antimicrobial and Cytotoxic Activities

A study by Desai et al. (2016) focused on the synthesis of fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs, demonstrating significant in vitro antimicrobial activity and cytotoxicity. These compounds showed potent antibacterial and antifungal activities, highlighting their potential as templates for developing new antimicrobial agents (Desai et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives for application in blue, green, and red phosphorescent OLEDs. These materials exhibited high electron mobilities and improved the efficiency and stability of OLEDs, indicating their utility in enhancing the performance of electronic displays (Shih et al., 2015).

Apoptosis Inducers and Anticancer Agents

Zhang et al. (2005) identified oxadiazole compounds as novel apoptosis inducers with potential anticancer activities. Their study highlighted the structural-activity relationship essential for the compounds' effectiveness against cancer cell lines, paving the way for new cancer treatments (Zhang et al., 2005).

Insecticidal Activities

Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds exhibited excellent insecticidal activity, suggesting their application in pest control (Qi et al., 2014).

Cytotoxic Agents

Kaya et al. (2016) explored the synthesis of 1,3,4-oxadiazole derivatives bearing a pyridine moiety and examined their cytotoxic activities. This research aimed to develop novel anticancer agents, with some compounds showing significant activity against A549 cell lines (Kaya et al., 2016).

将来の方向性

The future directions for research on “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” and similar compounds could include further exploration of their synthesis, characterization, and biological activity. In particular, understanding their mechanism of action could lead to the development of new drugs .

特性

IUPAC Name |

3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-14(10-9-12-6-2-1-3-7-12)18-16-20-19-15(22-16)13-8-4-5-11-17-13/h1-8,11H,9-10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYCUULIFKFHFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)

![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)

![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)

![(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B2922750.png)

![(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2922756.png)